S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt
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Overview
Description
S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt: is a chiral compound derived from nicotine and di-p-toluoyl-D-tartaric acid. This compound is often used in the resolution of racemic mixtures and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt involves the reaction of S-(-)-nicotine with di-p-toluoyl-D-tartaric acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The resulting diastereomeric salt is then isolated through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent nicotine form.
Substitution: The compound can undergo substitution reactions where the di-p-toluoyl-D-tartrate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Nicotine N-oxide derivatives.
Reduction: Nicotine.
Substitution: Nicotine derivatives with different functional groups.
Scientific Research Applications
Chemistry: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is used as a chiral resolving agent in the separation of racemic mixtures. It is also employed in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study the effects of nicotine and its derivatives on various biological systems. It helps in understanding the stereoselective interactions of nicotine with biological targets.
Medicine: The compound is used in the development of nicotine-based therapeutics. It aids in the study of nicotine’s pharmacokinetics and pharmacodynamics, contributing to the design of drugs for smoking cessation and other medical conditions.
Industry: In the pharmaceutical industry, this compound is used in the production of enantiomerically pure drugs. It is also utilized in the quality control of nicotine-containing products.
Mechanism of Action
S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt exerts its effects through the interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine.
Comparison with Similar Compounds
- R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt
- S-(-)-Canadine Di-p-Toluoyl-D-Tartrate
Comparison: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. While R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt and S-(-)-Canadine Di-p-Toluoyl-D-Tartrate have their own applications, they do not exhibit the same pharmacological profile as this compound.
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16-;10-/m10/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGPCGHEPLKDLY-VZOQACJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@H]1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858175 |
Source
|
Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68935-26-2 |
Source
|
Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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